(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Description
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester (synonyms: tert-butyl [(2R)-1-oxopropan-2-yl]carbamate, CAS 116784-97-5) is a chiral carbamate derivative characterized by a benzyl ester group linked to a carbamic acid moiety. The R-configuration at the 1-methyl-2-oxo-ethyl substituent confers stereochemical specificity, which is critical for its interactions in biological systems or synthetic applications . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and enzyme inhibitors. Its structural features, including the oxo group and benzyl protection, influence reactivity, solubility, and stability compared to analogs.
Properties
IUPAC Name |
benzyl N-[(2R)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of D-Alaninal from D-Alanine
The synthesis begins with D-alanine, which undergoes sequential reduction and oxidation to yield D-alaninal. First, D-alanine’s carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), producing D-alaninol. Subsequent oxidation of the alcohol to an aldehyde is achieved via Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine), which selectively stops at the aldehyde stage without over-oxidation.
Key Reaction Conditions
Cbz Protection Using Benzyl Chloroformate
The amine group of D-alaninal is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. In a biphasic system of aqueous sodium hydroxide (NaOH) and dichloromethane (CH₂Cl₂), Cbz-Cl reacts with the amine to form the carbamate bond. This method ensures high regioselectivity and avoids side reactions at the aldehyde group.
Optimized Parameters
Weinreb Amide-Mediated Synthesis
Formation of Weinreb Amide Intermediate
D-Alanine is converted to its Weinreb amide derivative by reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This intermediate facilitates controlled nucleophilic additions.
Reaction Setup
Grignard Addition and Oxidation
The Weinreb amide reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form a ketone intermediate. Subsequent ozonolysis of a protected acetal derivative (e.g., 2-(2-bromoethyl)-1,3-dioxane) introduces the aldehyde functionality.
Critical Steps
Mitsunobu Reaction for Stereoselective Synthesis
The Mitsunobu reaction is employed to invert the configuration of L-serine derivatives, enabling access to the R-configured product. N-tert-Butyloxycarbonyl-L-serine (Boc-L-serine) undergoes cyclization with triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD) to form a β-lactone. Acidic deprotection (trifluoroacetic acid, p-toluenesulfonic acid) yields the oxetanylammonium salt, which is coupled with acyl chlorides to install the benzyl ester group.
Advantages
Peptide Coupling Approaches
Adapting peptide synthesis techniques, D-alanine methyl ester hydrochloride is condensed with Cbz-protected alanine using DCC. After saponification with NaOH, the methyl ester is hydrolyzed to the carboxylic acid, followed by selective reduction to the aldehyde.
Process Details
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Direct Protection | 85–90% | High (R-configuration) | Low |
| Weinreb Amide | 75–80% | Moderate | Moderate |
| Mitsunobu Reaction | 70–75% | Very High | High |
| Peptide Coupling | 80–85% | High | Moderate |
The direct protection route offers the best balance of yield and simplicity, while the Mitsunobu method excels in stereochemical precision. Industrial processes often prioritize the direct method for cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated esters or other substituted esters.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of 207.23 g/mol. Its structure features a carbamate functional group attached to a benzyl moiety, which contributes to its distinct chemical behavior and biological interactions.
Chemistry
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester serves as a building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Key Reactions:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Typically leads to the formation of alcohols.
- Substitution : Involves the replacement of functional groups, producing halogenated esters or other derivatives.
Biology
In biological research, this compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its interactions with enzymes can provide insights into biochemical processes.
Medicine
The compound is investigated for its potential in drug development, particularly as a precursor in the synthesis of pharmaceutical intermediates. Notably, it has been studied for its interaction with opioid receptors, suggesting possible analgesic effects.
Mechanism of Action :
It modulates opioid receptors in the central nervous system, influencing pain pathways and potentially offering therapeutic benefits in pain management.
Industry
In industrial applications, (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is used in the production of fragrances and flavorings due to its pleasant odor profile. It also finds utility in synthesizing fine chemicals.
Recent studies have highlighted the biological activity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester:
- Opioid Receptor Modulation : Research indicates significant binding affinity to mu-opioid receptors, leading to notable analgesic effects.
- Antifibrotic Properties : The compound exhibits potential antifibrotic activity by inhibiting collagen synthesis, which may have implications for managing fibrotic diseases.
Case Study 1: Opioid Receptor Interaction
A study evaluated the binding affinity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester to opioid receptors using rat brain tissue. The results demonstrated significant interaction with the mu-opioid receptor subtype, correlating with analgesic effects observed in pain models.
Case Study 2: Antifibrotic Activity
In vitro studies assessed the compound's ability to inhibit COL1A1 expression. Results indicated that it showed promising inhibition rates comparable to established antifibrotic agents.
Mechanism of Action
The mechanism of action of ®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Lipophilicity : The benzyl ester group in all analogs increases lipophilicity, but polar substituents (e.g., hydroxyethyl in ) counteract this effect.
- Reactivity : Halogenated derivatives (e.g., bromo- or chlorohexyl chains in ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions.
- Stereochemistry : The R-configuration in the target compound and ethyl-pyrrolidine analog highlights the role of chirality in biological activity.
Biological Activity
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, a chiral carbamate compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a carbamate functional group linked to a benzyl moiety. Its molecular structure can be represented as follows:
This structure contributes to its unique chemical properties and biological interactions.
The primary mechanism of action for (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves modulation of opioid receptors in the central nervous system. This interaction can lead to analgesic effects by influencing pain pathways. Research indicates that variations in the compound's structure can significantly alter its affinity for these receptors, impacting therapeutic efficacy and side effects .
1. Opioid Receptor Modulation
Studies have shown that (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester acts as an opioid receptor modulator. Its structural modifications allow it to interact with different subtypes of opioid receptors, which can lead to varying degrees of analgesic effects .
2. Antifibrotic Properties
Recent research has indicated potential antifibrotic activity. In vitro studies demonstrated that derivatives of carbamates, including this compound, exhibit inhibitory effects on collagen synthesis, suggesting a role in managing fibrotic diseases .
3. Enzyme Interactions
The compound has been investigated for its interactions with various enzymes. It can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, highlighting its relevance in biochemical research .
Case Study 1: Opioid Receptor Interaction
A study evaluated the binding affinity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester to opioid receptors in rat brain tissue. The results indicated a significant interaction with the mu-opioid receptor subtype, leading to notable analgesic effects in pain models .
Case Study 2: Antifibrotic Activity
In a controlled laboratory setting, (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester was tested alongside other compounds for their ability to inhibit COL1A1 expression. The compound showed promising results with an inhibition rate comparable to established antifibrotic agents .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
